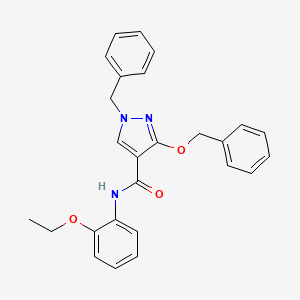

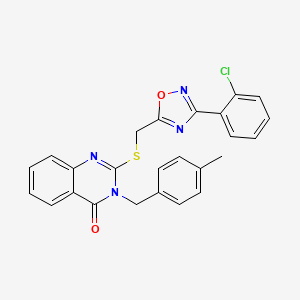

1-benzyl-3-(benzyloxy)-N-(2-ethoxyphenyl)-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-benzyl-3-(benzyloxy)-N-(2-ethoxyphenyl)-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.

Applications De Recherche Scientifique

Functionalization Reactions

Research on pyrazole derivatives, including compounds structurally similar to 1-benzyl-3-(benzyloxy)-N-(2-ethoxyphenyl)-1H-pyrazole-4-carboxamide, has demonstrated their potential through functionalization reactions. These studies explore the conversion of pyrazole carboxylic acids into carboxamides and carboxylates, revealing the versatility of these compounds in synthetic chemistry. For instance, the transformation of 1H-pyrazole-3-carboxylic acid into various N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides showcases the compound's applicability in generating new molecules with potential biological activities (Yıldırım & Kandemirli, 2006).

Herbicidal Activity

Another significant application of pyrazole-4-carboxamide derivatives lies in their herbicidal properties. Studies have synthesized and tested various derivatives for their efficacy against weeds and their safety for crops. The substituent at the 3-position of the pyrazole ring, particularly when modified with electron-withdrawing groups, was found to significantly influence herbicidal activity. This research has led to the identification of compounds with promising applications as rice herbicides, demonstrating the compound's potential in agricultural chemistry (Ohno et al., 2004).

Synthesis of Antagonists

Pyrazole derivatives are also investigated for their potential in synthesizing orally active antagonists, indicating their relevance in drug discovery. A practical synthesis method for a CCR5 antagonist showcases the utility of these compounds in creating therapeutically relevant molecules. This highlights the significance of pyrazole derivatives in medicinal chemistry and their potential role in developing new pharmaceuticals (Ikemoto et al., 2005).

Antiviral and Anticancer Activities

Further research into benzamide-based 5-aminopyrazoles and their derivatives has revealed remarkable antiavian influenza virus activity. This study presents a new synthesis route for benzamide-based 5-aminopyrazoles, leading to compounds with significant antiviral activities against the H5N1 strain of influenza A virus. Such findings underscore the therapeutic potential of pyrazole derivatives in the treatment of viral infections (Hebishy, Salama, & Elgemeie, 2020).

Propriétés

IUPAC Name |

1-benzyl-N-(2-ethoxyphenyl)-3-phenylmethoxypyrazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O3/c1-2-31-24-16-10-9-15-23(24)27-25(30)22-18-29(17-20-11-5-3-6-12-20)28-26(22)32-19-21-13-7-4-8-14-21/h3-16,18H,2,17,19H2,1H3,(H,27,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPHVQXGACIGRCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-Dichlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2411912.png)

![1-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclopropanecarboxamide](/img/structure/B2411916.png)

![2-{6-hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B2411918.png)

![2-(2-Oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2411923.png)

![Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2411924.png)

![Tert-butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B2411927.png)

![N-(1-Benzylpiperidin-4-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B2411928.png)

![1-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid dihydrochloride](/img/structure/B2411929.png)